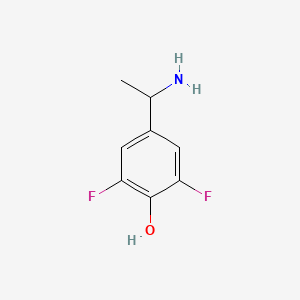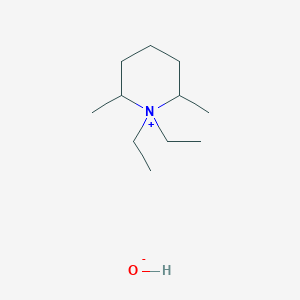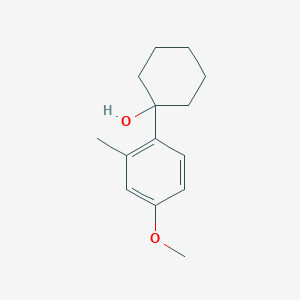
2'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde is an organic compound that has garnered interest in various fields of scientific research It is characterized by the presence of a fluoro group at the 2’ position, a methoxy group at the 5’ position, and a carboxaldehyde group at the 2 position of the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2’-Fluoro-5-methoxybiphenyl-2-carboxylic acid.
Reduction: 2’-Fluoro-5-methoxybiphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde exerts its effects depends on its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-methoxybiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Fluoro-5-methoxyphenylboronic acid: Contains a boronic acid group instead of an aldehyde, used in different types of coupling reactions.
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid: Contains a methoxycarbonyl group, used in similar synthetic applications.
Uniqueness
2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde is unique due to the presence of both the fluoro and methoxy groups along with the reactive aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C14H11FO2 |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-11-7-6-10(9-16)13(8-11)12-4-2-3-5-14(12)15/h2-9H,1H3 |
Clé InChI |
FMWOPJITQULZOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


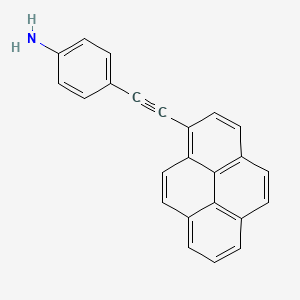
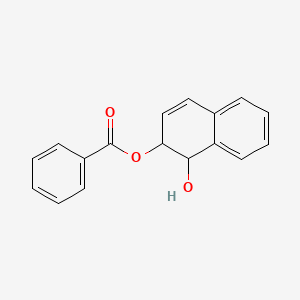
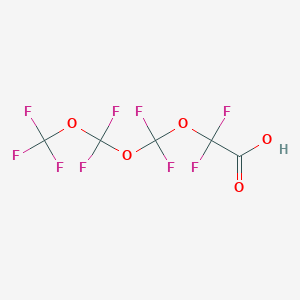

![(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol](/img/structure/B12090999.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12091005.png)
